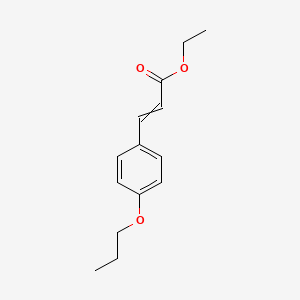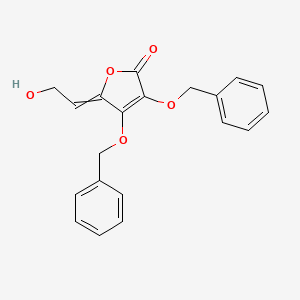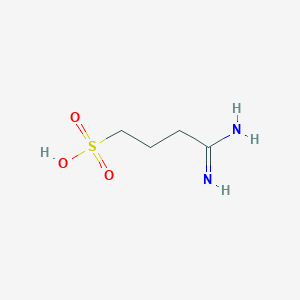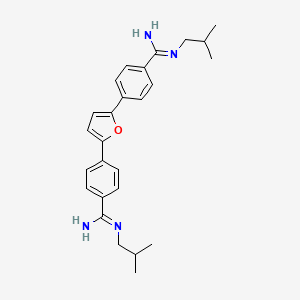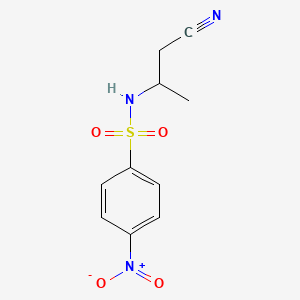
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- is a chemical compound with a complex structure It is characterized by the presence of a benzenesulfonamide group, a cyano group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an amine derivative, followed by nitration and subsequent cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing groups to the compound.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
Oxidation: Products may include benzenesulfonic acids or other oxygenated derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include halogenated benzenesulfonamides.
Applications De Recherche Scientifique
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-: Lacks the nitro group, which may result in different chemical and biological properties.
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-amino-:
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-chloro-: Contains a chloro group, which can affect its chemical stability and reactivity.
Uniqueness
Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- is unique due to the presence of both cyano and nitro groups, which confer distinct chemical properties. These groups can participate in a variety of reactions, making the compound versatile for different applications in research and industry.
Propriétés
Numéro CAS |
194156-43-9 |
|---|---|
Formule moléculaire |
C10H11N3O4S |
Poids moléculaire |
269.28 g/mol |
Nom IUPAC |
N-(1-cyanopropan-2-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H11N3O4S/c1-8(6-7-11)12-18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5,8,12H,6H2,1H3 |
Clé InChI |
CHYNXTKOSCFXRI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#N)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
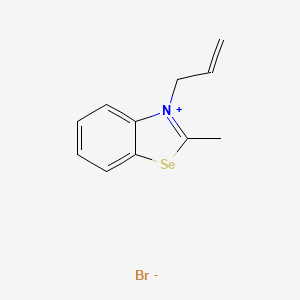
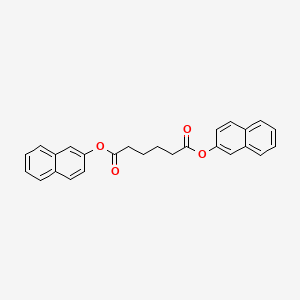
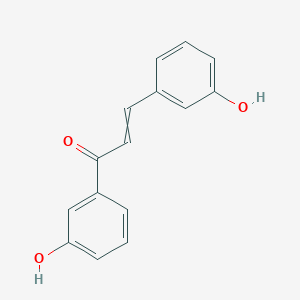
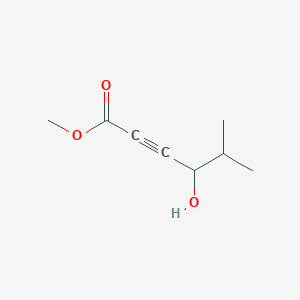
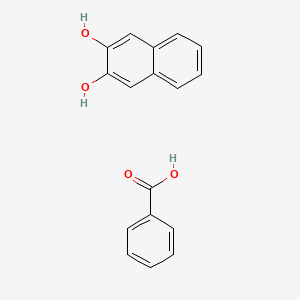

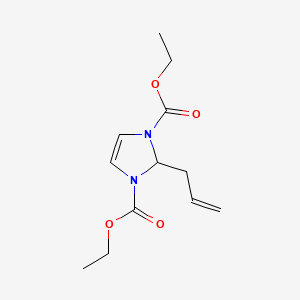
![5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B12553641.png)
